

Application Notes and Protocols for (R)-ML375 in Control Groups

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Compound of Interest		
Compound Name:	(R)-ML375	
Cat. No.:	B12374501	Get Quote

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These application notes provide detailed protocols for the use of **(R)-ML375** as a negative control in both in vitro and in vivo research settings. **(R)-ML375** is the inactive enantiomer of ML375, a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (M5 mAChR).[1] The active enantiomer, (S)-ML375, is responsible for the M5 NAM activity.[1] Due to its lack of activity at the M5 receptor, **(R)-ML375** serves as an ideal control to distinguish M5-specific effects from potential off-target or non-specific effects of the active compound.[1][2][3]

Mechanism of Action of the Active Enantiomer, (S)-ML375

The M5 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that preferentially couples to Gq/11 proteins.[4][5][6] Upon activation by its endogenous ligand, acetylcholine (ACh), the M5 receptor initiates a signaling cascade involving the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5][7] (S)-ML375, as a negative allosteric modulator, binds to a site on the M5 receptor distinct from the acetylcholine binding site and reduces the receptor's response to acetylcholine.[8][9]



M5 Receptor Signaling Pathway



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Caption: M5 muscarinic receptor signaling cascade and the modulatory role of ML375 enantiomers.

Quantitative Data for (R)-ML375 and ML375

The following tables summarize key quantitative data for the inactive enantiomer **(R)-ML375** and the active racemate/S-enantiomer (ML375/(S)-ML375). As a standard practice, **(R)-ML375** should be used at the same concentrations and dosages as the active compound in control groups.

Table 1: In Vitro Activity of ML375 Enantiomers



Compound	Target	Assay	IC50	Reference
(R)-ML375	human M5 mAChR	Calcium Mobilization	> 30 μM	[1][3]
(S)-ML375	human M5 mAChR	Calcium Mobilization	300 nM	[1][9]
(S)-ML375	rat M5 mAChR	Calcium Mobilization	790 nM	[1][9]
(S)-ML375	human M1-M4 mAChR	Calcium Mobilization	> 30 μM	[1][9]

Table 2: Suggested Dosage and Administration for (R)-ML375 in Rodent Control Groups

Species	Administration Route	Vehicle	Suggested Dose Range	Reference (for active compound)
Rat	Intraperitoneal (i.p.)	10% DMSO in Corn Oil	10 - 30 mg/kg	[10][11]
Rat	Oral Gavage (p.o.)	Vehicle details may vary	30 mg/kg	[12]

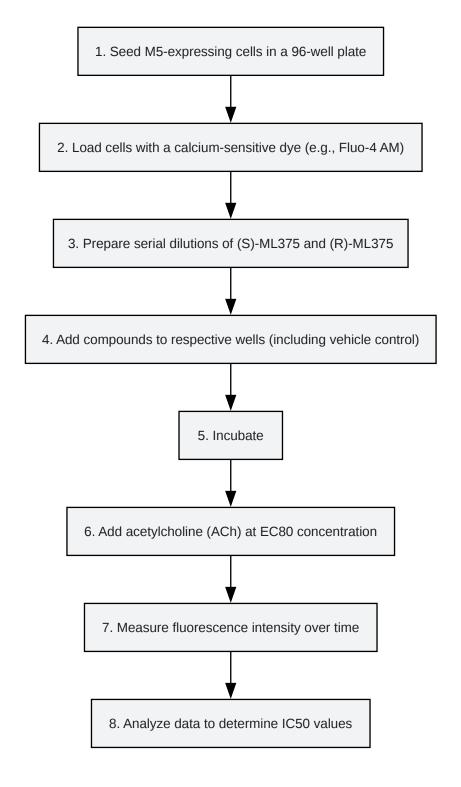
Experimental Protocols

In Vitro Protocol: Calcium Mobilization Assay

This protocol describes how to use **(R)-ML375** as a negative control in a calcium mobilization assay to assess the activity of (S)-ML375 on cells expressing the M5 receptor.

Experimental Workflow





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Caption: Workflow for a calcium mobilization assay using (R)-ML375 as a control.

Materials:

Methodological & Application





- Cells stably expressing the human or rat M5 muscarinic receptor (e.g., CHO or HEK293 cells)
- Cell culture medium
- 96-well black, clear-bottom assay plates
- **(R)-ML375** and **(S)-ML375**
- Dimethyl sulfoxide (DMSO)
- Acetylcholine (ACh)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- Fluorescent plate reader with an injection system

Procedure:

- Cell Plating: Seed the M5-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified CO2 incubator.
- Compound Preparation: Prepare stock solutions of (R)-ML375 and (S)-ML375 in DMSO. On
 the day of the assay, perform serial dilutions of the compounds in assay buffer to the desired
 final concentrations. Also, prepare a vehicle control containing the same final concentration
 of DMSO.
- Dye Loading: Prepare the calcium-sensitive dye according to the manufacturer's instructions.
 Remove the cell culture medium from the wells and add the dye solution. Incubate the plate at 37°C for the time recommended by the manufacturer (typically 30-60 minutes).
- Compound Addition: After incubation with the dye, carefully wash the cells with assay buffer.
 Add the prepared dilutions of (R)-ML375, (S)-ML375, and the vehicle control to the
 appropriate wells. Incubate for a predetermined period (e.g., 15-30 minutes) at room
 temperature or 37°C.



- Fluorescence Measurement: Place the plate in a fluorescent plate reader. Begin recording the baseline fluorescence.
- Agonist Addition: Using the plate reader's injector, add a solution of acetylcholine at a concentration that elicits a sub-maximal response (e.g., EC80) to all wells.
- Data Acquisition: Continue to record the fluorescence intensity for a set period to capture the calcium flux.
- Data Analysis: The inhibitory effect of the compounds is determined by the reduction in the
 peak fluorescence signal in response to acetylcholine. Calculate the IC50 values for (S)ML375. (R)-ML375 should not show significant inhibition at concentrations where (S)-ML375
 is active.

In Vivo Protocol: Administration in Rodent Models

This protocol provides a general guideline for the administration of **(R)-ML375** as a negative control in rodent studies, based on protocols used for the active compound.

Materials:

- (R)-ML375
- Vehicle (e.g., 10% DMSO in corn oil for i.p. injection)[10]
- Appropriate syringes and needles (e.g., 25-27G for i.p. injections)[13][14] or gavage needles for oral administration
- Rodents (e.g., Sprague-Dawley rats)

Procedure for Intraperitoneal (i.p.) Injection:

- Preparation of Dosing Solution:
 - Calculate the required amount of (R)-ML375 based on the desired dose (e.g., 10-30 mg/kg) and the body weight of the animals.
 - Prepare the vehicle solution (10% DMSO in corn oil).



 Dissolve the (R)-ML375 in the vehicle. Gentle warming or sonication may be required to achieve complete dissolution.[10] Prepare a vehicle-only solution for the control group.

Administration:

- Gently restrain the animal.
- Administer the solution via intraperitoneal injection into a lower abdominal quadrant, taking
 care to avoid the bladder and internal organs.[13][14] It is good practice to aspirate briefly
 before injecting to ensure a vessel has not been entered.[13][14]
- The injection volume should be appropriate for the size of the animal (e.g., 5-10 ml/kg for rats).[13]
- Experimental Timeline: The timing of administration relative to behavioral testing will depend on the experimental design and the known pharmacokinetics of the active compound.

Procedure for Oral Gavage (p.o.):

- Preparation of Dosing Solution:
 - Prepare the dosing solution of (R)-ML375 in an appropriate vehicle.
 - Prepare a vehicle-only solution for the control group.
- Administration:
 - Use a gavage needle of appropriate size for the animal.
 - Gently restrain the animal and administer the solution directly into the stomach. Ensure proper technique to avoid administration into the lungs.[15]
 - The volume should be appropriate for the animal's size (e.g., 5-20 ml/kg for rats).[13]
- Experimental Timeline: As with i.p. injections, the timing of oral administration will be dictated by the specific experimental paradigm.



Control Group Considerations: In any experiment, it is crucial to include a control group that receives only the vehicle used to dissolve **(R)-ML375** and (S)-ML375. This allows for the differentiation of effects caused by the compound from those caused by the vehicle or the administration procedure itself. The inclusion of the **(R)-ML375** control group specifically addresses the possibility of non-M5 receptor-mediated effects of the chemical scaffold.

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